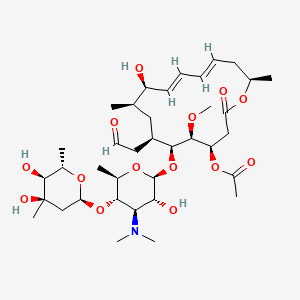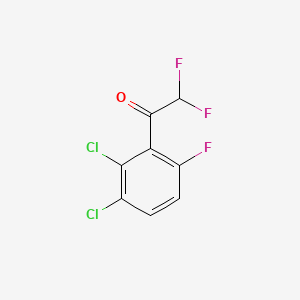![molecular formula C10H6N2 B14762832 Pyrrolo[3,4-b]indole CAS No. 247-01-8](/img/structure/B14762832.png)
Pyrrolo[3,4-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[3,4-b]indole is a heterocyclic compound that consists of a pyrrole ring fused to an indole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[3,4-b]indole typically involves the cyclization of indole derivatives. One common method includes the reaction of 3-trifluoroacetylindole with lithiated amines, followed by bromination and cyclization using tri-n-butyltin hydride . Another approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure, which is then further modified to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as atom-economical reactions, are often employed to enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolo[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions typically yield tetrahydrothis compound derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the indole nitrogen and the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination agents.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Pyrrolo[3,4-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of pyrrolo[3,4-b]indole involves its interaction with various molecular targets, including enzymes and receptors. For instance, it has been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- Pyrrolo[2,3-b]indole
- Furo[3,4-b]indole
- Benzo[b]furo[2,3-c]pyrrole
Comparison: Pyrrolo[3,4-b]indole is unique due to its specific fusion of the pyrrole and indole rings, which imparts distinct electronic and steric properties. Compared to pyrrolo[2,3-b]indole, it has a different ring fusion pattern, leading to variations in reactivity and biological activity.
Propiedades
Número CAS |
247-01-8 |
|---|---|
Fórmula molecular |
C10H6N2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
pyrrolo[3,4-b]indole |
InChI |
InChI=1S/C10H6N2/c1-2-4-9-7(3-1)8-5-11-6-10(8)12-9/h1-6H |
Clave InChI |
AIKRNPPDTQIQIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CN=CC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



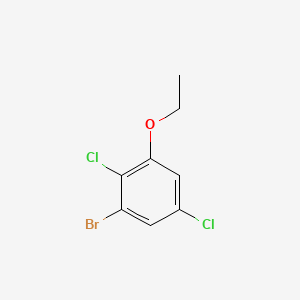
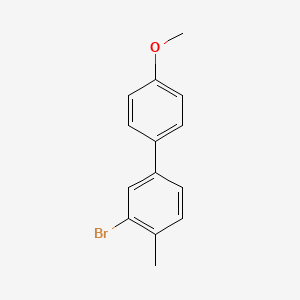
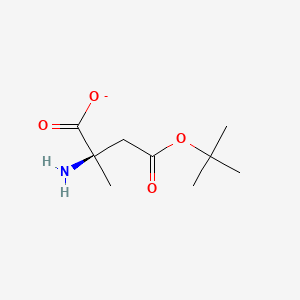

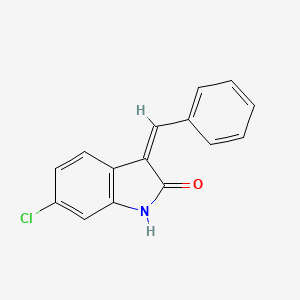

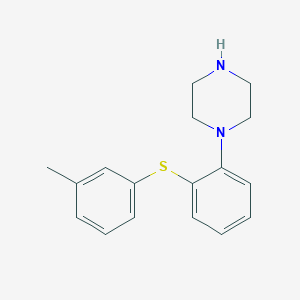

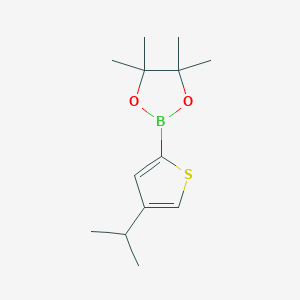
![Naphtho[1,2-c][1,2,5]thiadiazole](/img/structure/B14762810.png)
